

# motixafortide dose adjustment for specific patient populations

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## Compound of Interest

Compound Name: Motixafortide

Cat. No.: B606204

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## Motixafortide Technical Support Center

Welcome to the **Motixafortide** Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of **motixafortide** in your experiments, with a specific focus on dose adjustments for various patient populations.

## Frequently Asked Questions (FAQs)

Q1: What is the standard recommended dose of **motixafortide** and how is it administered?

The recommended dosage of **motixafortide** is 1.25 mg/kg based on the patient's actual body weight.<sup>[1][2][3][4][5]</sup> It is administered as a slow subcutaneous injection over approximately 2 minutes.<sup>[1][2]</sup> This is typically done 10 to 14 hours before the start of the first apheresis procedure.<sup>[1][2][3][4][6]</sup> **Motixafortide** treatment should be initiated after the patient has received filgrastim daily for four days.<sup>[4][5][6][7]</sup>

Q2: Are there any required premedications before administering **motixafortide**?

Yes, to minimize the risk of hypersensitivity and injection site reactions, it is recommended that all patients receive premedication 30 to 60 minutes prior to each **motixafortide** dose.<sup>[2][8]</sup> The standard premedication regimen includes:

- An H1-antihistamine (e.g., diphenhydramine)<sup>[1][2]</sup>

- An H2-blocker (e.g., famotidine)[1][2]
- A leukotriene inhibitor (e.g., montelukast)[1][2]
- An analgesic (e.g., acetaminophen) is also recommended to reduce injection site reactions.  
[1][2][6]

Q3: What is the mechanism of action of **motixafortide**?

**Motixafortide** is an inhibitor of the C-X-C Motif Chemokine Receptor 4 (CXCR4).[6][9] It works by blocking the binding of its ligand, stromal-derived factor-1 $\alpha$  (SDF-1 $\alpha$ ), also known as C-X-C Motif Chemokine Ligand 12 (CXCL12).[6][9] This interaction is crucial for anchoring hematopoietic stem cells (HSCs) to the bone marrow matrix. By inhibiting CXCR4, **motixafortide** disrupts this anchoring and leads to the mobilization of HSCs into the peripheral blood, allowing for their collection.[6][9]

## Troubleshooting Guide

Issue: Inadequate stem cell mobilization after the first dose of **motixafortide**.

Possible Cause: Individual patient variability in response to mobilization agents.

Suggested Solution: If the desired number of hematopoietic stem cells is not collected after the first two apheresis sessions, a second dose of **motixafortide** (1.25 mg/kg) can be administered 10 to 14 hours before a third apheresis.[1][2][4][6][10] It is important to continue daily administration of filgrastim before each apheresis.[2][10]

## Dose Adjustment for Specific Patient Populations

Currently, there is limited specific guidance on dose adjustments for **motixafortide** in certain patient populations. The available information is summarized below.

Patient Population	Recommendation	Pharmacokinetic Profile
Renal Impairment	No specific dosage recommendations are available. <a href="#">[10]</a>	The pharmacokinetic profile was not significantly affected in patients with mild to moderate renal impairment. <a href="#">[1]</a> <a href="#">[4]</a> The effect of severe renal impairment has not been studied. <a href="#">[1]</a> <a href="#">[4]</a>
Hepatic Impairment	The manufacturer does not provide specific dosage recommendations. <a href="#">[7]</a>	Mild hepatic impairment did not have a significant impact on the pharmacokinetic profile. <a href="#">[4]</a> <a href="#">[10]</a> The effects of moderate to severe hepatic impairment have not been evaluated. <a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[10]</a>
Geriatric Patients	No overall differences in safety or effectiveness were observed between geriatric and younger adult patients. <a href="#">[10]</a>	Not specified.
Pediatric Patients	The safety and effectiveness of motixafortide have not been established in pediatric patients. <a href="#">[8]</a>	Not applicable.

## Experimental Protocols

### Key Experiment: The GENESIS Phase 3 Trial

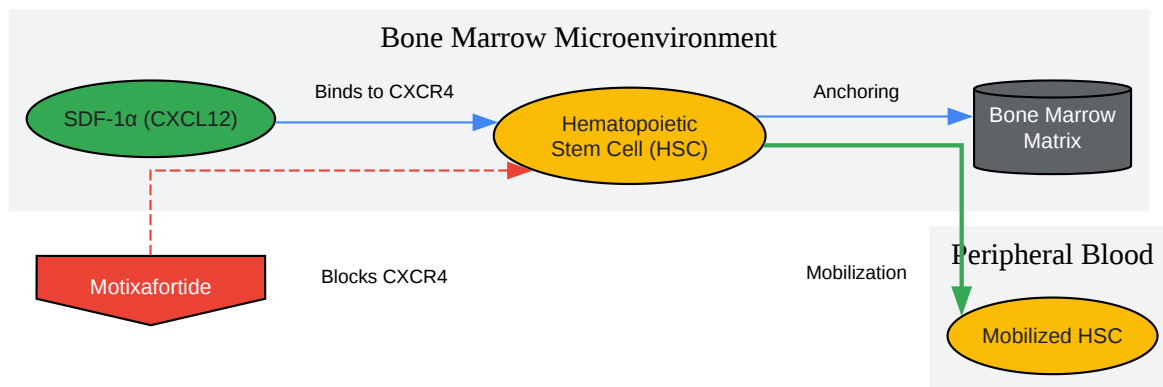
The efficacy and safety of **motixafortide** were primarily established in the randomized, double-blind, placebo-controlled GENESIS trial.[\[7\]](#)

Objective: To evaluate the efficacy of **motixafortide** in combination with filgrastim for the mobilization of hematopoietic stem cells for autologous transplantation in patients with multiple myeloma.[\[7\]](#)[\[11\]](#)

### Methodology:

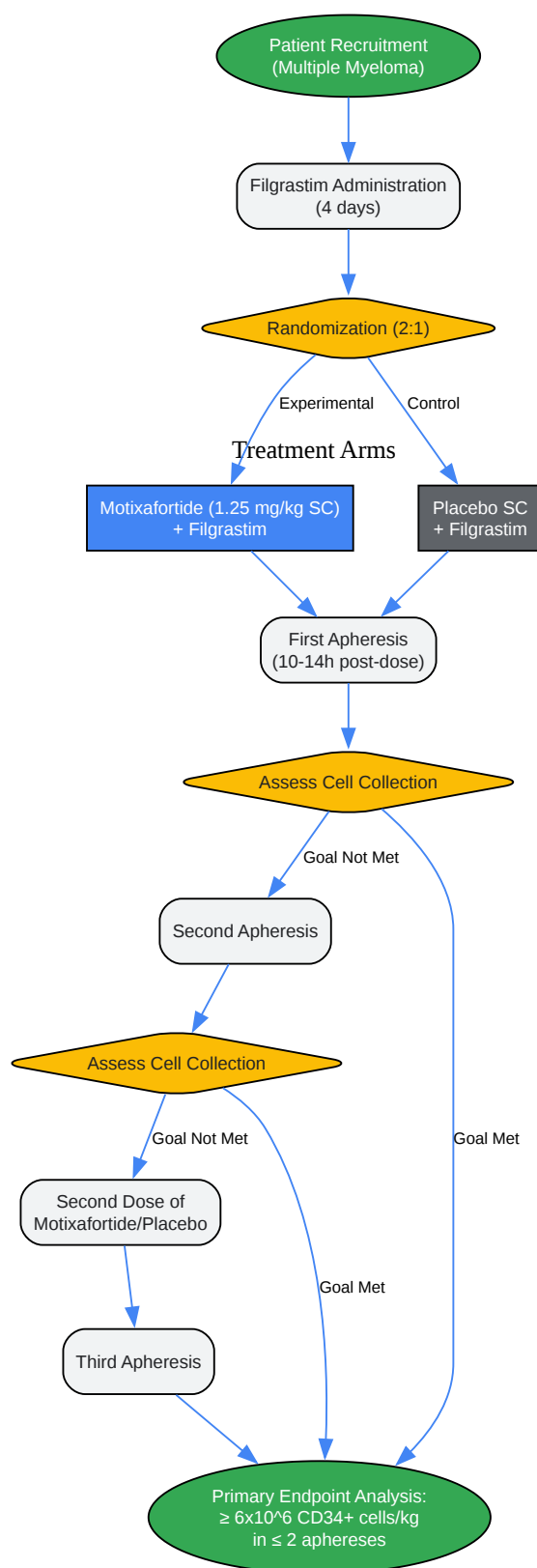
- Patient Population: Adults with multiple myeloma eligible for autologous stem cell transplantation.[7]
- Treatment Arms:
  - Experimental Arm: **Motixafortide** (1.25 mg/kg) administered subcutaneously plus filgrastim.[7]
  - Control Arm: Placebo administered subcutaneously plus filgrastim.[7]
- Procedure:
  - All patients received filgrastim for four consecutive days.[7]
  - On the evening of the fourth day, patients received either **motixafortide** or a placebo 10-14 hours before the first apheresis.[7]
  - Apheresis was performed to collect hematopoietic stem cells.
  - If the target cell collection was not achieved, a second dose of **motixafortide** or placebo could be administered before a third apheresis.[7]
- Primary Endpoint: The proportion of patients achieving the collection goal of  $\geq 6 \times 10^6$  CD34+ cells/kg in up to two apheresis procedures.[7]

## Visualizations



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Caption: Mechanism of action of **motixafortide** in hematopoietic stem cell mobilization.



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Caption: Simplified workflow of the GENESIS Phase 3 clinical trial.

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